molecular formula C10H6BrClFN B2360274 6-Bromo-4-chloro-8-fluoro-2-methylquinoline CAS No. 1156277-76-7

6-Bromo-4-chloro-8-fluoro-2-methylquinoline

Cat. No. B2360274
CAS RN: 1156277-76-7
M. Wt: 274.52
InChI Key: ZUQUNBICVNSQMA-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-8-fluoro-2-methylquinoline is a chemical compound with the molecular formula C10H6BrClFN. It has a molecular weight of 274.52 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 6-Bromo-4-chloro-8-fluoro-2-methylquinoline is 1S/C10H6BrClFN/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Bromo-4-chloro-8-fluoro-2-methylquinoline is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.

Scientific Research Applications

Comprehensive Analysis of 6-Bromo-4-chloro-8-fluoro-2-methylquinoline Applications

The compound 6-Bromo-4-chloro-8-fluoro-2-methylquinoline is a multifaceted chemical with potential applications across various scientific fields. Below is a detailed analysis of its unique applications, each presented in a dedicated section.

Pharmaceutical Research: The incorporation of halogen atoms like bromine, chlorine, and fluorine into organic compounds is known to significantly affect their biological activity. The structure of 6-Bromo-4-chloro-8-fluoro-2-methylquinoline suggests potential use in the development of new pharmaceuticals. For instance, fluorinated quinolines have shown remarkable biological activity and have been used in antimalarial drugs . This compound could be explored for similar applications, possibly offering new pathways for drug discovery.

properties

IUPAC Name

6-bromo-4-chloro-8-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClFN/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQUNBICVNSQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-8-fluoro-2-methylquinoline

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